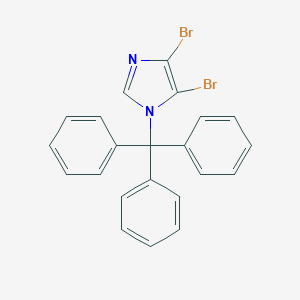

4,5-二溴-1-三苯甲基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

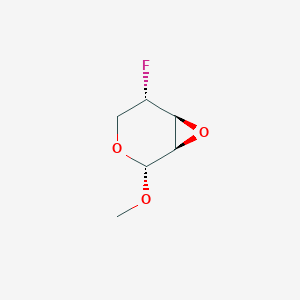

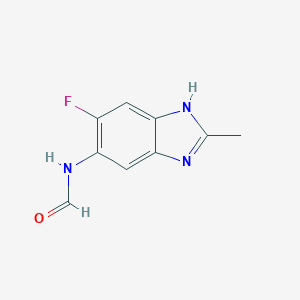

“4,5-Dibromo-1-trityl-1H-imidazole” is a chemical compound with the CAS Number: 112517-23-4 . It has a molecular weight of 468.19 and a molecular formula of C22H16Br2N2 .

Synthesis Analysis

The synthesis of imidazoles, including “4,5-Dibromo-1-trityl-1H-imidazole”, can be achieved through various methods . One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .

Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-1-trityl-1H-imidazole” can be represented by the Inchi Code: 1S/C22H16Br2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dibromo-1-trityl-1H-imidazole” include a molecular weight of 468.19 and a molecular formula of C22H16Br2N2 .

科学研究应用

Synthesis of Other Compounds

Imidazole compounds are often used as intermediates in the synthesis of other complex molecules . The unique structure of 4,5-Dibromo-1-trityl-1H-imidazole could make it a valuable component in the synthesis of various organic compounds.

Antimicrobial Potential

Imidazole derivatives have been shown to exhibit antimicrobial activity . While specific studies on 4,5-Dibromo-1-trityl-1H-imidazole are not available, it’s possible that this compound could also have antimicrobial properties.

Anti-Inflammatory Properties

Many imidazole derivatives have anti-inflammatory properties . Further research could explore whether 4,5-Dibromo-1-trityl-1H-imidazole also has this potential.

Antitumor Activity

Imidazole compounds have been studied for their potential antitumor activity . 4,5-Dibromo-1-trityl-1H-imidazole could be a candidate for such research.

Antidiabetic Activity

Some imidazole derivatives have shown potential for antidiabetic activity . This could be another area of research for 4,5-Dibromo-1-trityl-1H-imidazole.

Anti-Allergic Properties

Imidazole compounds have been used in the treatment of allergies . It’s possible that 4,5-Dibromo-1-trityl-1H-imidazole could have similar uses.

安全和危害

The safety data sheets recommend avoiding breathing mist, gas or vapours of “4,5-Dibromo-1-trityl-1H-imidazole”. It is also advised to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4,5-dibromo-1-tritylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVSCWZZBQRLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579636 |

Source

|

| Record name | 4,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112517-23-4 |

Source

|

| Record name | 4,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)